REACTION_CXSMILES
|
[C:1]([CH2:4][C:5]1[N:6]=[C:7]([C:13]2[CH:18]=[CH:17][C:16]([Cl:19])=[CH:15][CH:14]=2)[S:8][C:9]=1[C:10]([OH:12])=[O:11])([OH:3])=[O:2].S(=O)(=O)(O)O.[CH3:25]O>>[Cl:19][C:16]1[CH:15]=[CH:14][C:13]([C:7]2[S:8][C:9]([C:10]([OH:12])=[O:11])=[C:5]([CH2:4][C:1]([O:3][CH3:25])=[O:2])[N:6]=2)=[CH:18][CH:17]=1
|
Name
|
|
Quantity
|
145 g
|
Type
|
reactant
|
Smiles
|
C(=O)(O)CC=1N=C(SC1C(=O)O)C1=CC=C(C=C1)Cl
|
Name
|
|
Quantity
|
900 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1.2 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Type
|
CUSTOM
|
Details
|
Stir the mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
DISTILLATION
|
Details
|
begin distilling the MeOH
|
Type
|
CONCENTRATION
|
Details
|
to concentrate the solution
|
Type
|
CUSTOM
|
Details
|
Collect about 300 mL of MeOH
|
Type
|
TEMPERATURE
|
Details
|
reflux for an additional 5 h
|
Duration
|
5 h
|
Type
|
FILTRATION
|
Details
|
Filter the reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
cool the filtrate in an ice bath for one hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
Collect the yellow precipitate
|
Type
|
FILTRATION
|
Details
|
by filtration
|
Type
|
WASH
|
Details
|
rinse with cool MeOH
|
Type
|
CUSTOM
|
Details
|
Dry the solid in a vacuum oven at 45° C. overnight
|
Duration
|
8 (± 8) h
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)C=1SC(=C(N1)CC(=O)OC)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 105 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |